Ethyl 4-({2-[acetyl(benzyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-({2-[acetyl(benzyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a thiazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({2-[acetyl(benzyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)piperazine-1-carboxylate typically involves multiple steps, including the formation of the thiazole ring, the introduction of the piperazine moiety, and the final esterification. Common reagents used in these reactions include acetyl chloride, benzylamine, and ethyl chloroformate. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({2-[acetyl(benzyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other acyl groups using acylation reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsroom temperature, organic solvent.
Reduction: Lithium aluminum hydride; conditionsanhydrous ether, low temperature.
Substitution: Acyl chlorides, anhydrous conditions, organic solvents.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various acyl derivatives.
Scientific Research Applications
Ethyl 4-({2-[acetyl(benzyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-({2-[acetyl(benzyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The thiazole ring and piperazine moiety play crucial roles in binding to the target sites and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-({2-[acetyl(phenyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)piperazine-1-carboxylate
- Ethyl 4-({2-[acetyl(methyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)piperazine-1-carboxylate
Uniqueness
Ethyl 4-({2-[acetyl(benzyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)piperazine-1-carboxylate is unique due to the presence of the benzyl group, which can enhance its binding affinity and specificity towards certain biological targets. This structural feature distinguishes it from other similar compounds and may contribute to its distinct biological activities .
Properties
Molecular Formula |
C21H26N4O4S |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
ethyl 4-[2-[acetyl(benzyl)amino]-4-methyl-1,3-thiazole-5-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C21H26N4O4S/c1-4-29-21(28)24-12-10-23(11-13-24)19(27)18-15(2)22-20(30-18)25(16(3)26)14-17-8-6-5-7-9-17/h5-9H,4,10-14H2,1-3H3 |
InChI Key |
YMVUAPLOSCKECH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C(N=C(S2)N(CC3=CC=CC=C3)C(=O)C)C |
Origin of Product |
United States |
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